3-(~2~H_2_)-1H-1,2,4-Triazol-1-yl(~15~N)alanine
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Overview
Description
The compound “3-(~2~H_2_)-1H-1,2,4-Triazol-1-yl(~15~N)alanine” is a deuterated and nitrogen-15 labeled form of alanine, an amino acid. The deuterium atoms (~2~H_2_) and nitrogen-15 (~15~N) are stable isotopes often used in scientific research for various purposes, including NMR spectroscopy .
Synthesis Analysis
The synthesis of deuterated isotopologues is relatively inexpensive . The preparation of proteins with enrichment of stable NMR-visible isotopes often involves residue-specific labeling and reverse labeling using Escherichia coli expression systems .
Molecular Structure Analysis
The molecular structure of this compound would be similar to that of alanine, but with two of the hydrogen atoms replaced by deuterium and one of the nitrogen atoms replaced by nitrogen-15. NMR spectroscopy can provide information about molecular structure, dynamics, interactions, and biological function at atomic resolution .
Chemical Reactions Analysis
The compound could participate in various chemical reactions similar to those of alanine. For example, it could be involved in the formation of proteins or peptides. The use of deuterium and nitrogen-15 labeling can facilitate the study of these reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be similar to those of alanine, but the presence of deuterium and nitrogen-15 may cause slight differences. For example, the presence of deuterium can result in an isotopic effect, which can influence reaction rates and other properties .
Scientific Research Applications
Novel Triazole Derivatives and Their Applications
Triazoles, including the specific type you are interested in, have been extensively studied for their broad range of biological activities, making them vital for drug development. The versatility of triazole derivatives comes from their structural variability, allowing for diverse biological functions. Research has highlighted their potential in treating inflammation, thrombosis, bacterial and viral infections, and even neglected diseases, demonstrating the triazoles' significance in pharmaceuticals. The synthesis of these derivatives often focuses on green chemistry principles, aiming for efficient, sustainable methods that could address new diseases and resistances (Ferreira et al., 2013)[https://consensus.app/papers/novel-1h123-2h123-1h124-4h124triazole-derivatives-patent-ferreira/994e2939caab570e8da9f97fd9073076/?utm_source=chatgpt].
Synthetic Routes for Triazoles
The synthetic approaches to 1,2,3-triazoles have been revolutionized by the development of copper-catalyzed azide-alkyne cycloaddition reactions, providing a straightforward method to access a variety of triazole derivatives. These compounds serve as key scaffolds in drug discovery, highlighting their importance in creating new therapeutic agents (Kaushik et al., 2019)[https://consensus.app/papers/routes-14disubstituted-123triazoles-review-kaushik/1f2827ee0ee55e34ba90f8becd3b7f67/?utm_source=chatgpt].
Amino-1,2,4-Triazoles in Organic Synthesis
Amino-1,2,4-triazoles are crucial raw materials in fine organic synthesis, used in producing agricultural products, pharmaceuticals, dyes, and high-energy materials. Their versatility extends to the development of analytical reagents, flotation reagents, heat-resistant polymers, and products with fluorescent properties, showcasing the broad applicability of triazole derivatives in various industrial sectors (Nazarov et al., 2021)[https://consensus.app/papers/amino124triazoles-material-fine-synthesis-industry-vn/e262ece230ba5341baf7a88263670790/?utm_source=chatgpt].
Eco-friendly Triazole Synthesis
Recent advances in triazole synthesis focus on eco-friendly methods, such as utilizing microwave irradiation and novel, easily recoverable catalysts. These methods offer benefits like shorter reaction times, easier work-ups, and higher yields, paving the way for the industrial synthesis of drugs and highlighting the environmental consideration in triazole derivative synthesis (de Souza et al., 2019)[https://consensus.app/papers/advances-triazole-synthesis-coppercatalyzed-souza/db8bbd91fe8a5c14b171669601013a24/?utm_source=chatgpt].
Future Directions
The use of deuterated and nitrogen-15 labeled compounds in scientific research is likely to continue and expand. These compounds are particularly useful in NMR spectroscopy and other techniques that require the ability to track individual atoms or groups of atoms . The development of low-cost methods for isotope-labeled standard preparations for quantitative analysis by LC-MS is an area of active research .
properties
IUPAC Name |
2-(15N)azanyl-3-(3,5-dideuterio-1,2,4-triazol-1-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c6-4(5(10)11)1-9-3-7-2-8-9/h2-4H,1,6H2,(H,10,11)/i2D,3D,6+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWFTOJHOHJIMQ-KEGBLKCBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=NN(C(=N1)[2H])CC(C(=O)O)[15NH2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676170 |
Source
|
Record name | 3-(~2~H_2_)-1H-1,2,4-Triazol-1-yl(~15~N)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac 3-(1,2,4-Triazol-1-yl)-L-alanine-15N,d2 | |
CAS RN |
1219176-41-6 |
Source
|
Record name | 3-(~2~H_2_)-1H-1,2,4-Triazol-1-yl(~15~N)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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